N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a benzo[c][1,2,5]thiadiazole unit, which is a type of aromatic compound that has been used in the synthesis of light-emitting and conducting polymers for organic electronics .
Molecular Structure Analysis
The compound’s structure is likely to have a significant impact on its properties. For instance, the thiophene ring and the benzo[c][1,2,5]thiadiazole unit could contribute to its ability to cross cellular membranes .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its structure. The presence of the thiophene and benzo[c][1,2,5]thiadiazole units could make it a good candidate for use in photovoltaics or as a fluorescent sensor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the thiophene ring is known to have good liposolubility due to the presence of the sulfur atom .Scientific Research Applications
Antimicrobial Applications
Sulfonamide derivatives, including those with thiophene and thiadiazole moieties, have shown significant antimicrobial activity. For instance, compounds like thiazolopyrimidine-based sulfonamides with benzothiazole moieties have been synthesized and evaluated for antimicrobial activity against bacterial and fungal strains, showing promising results as potential agents to combat microbial infections (Patel, Purohit, & Rajani, 2014).
Anticancer Applications
Derivatives with thiophene and thiadiazole structures have also been investigated for their anticancer properties. For example, some synthesized compounds have been evaluated for in vitro antiproliferative activities against cancer cell lines, with certain derivatives showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S3/c19-9-7-11(13-4-2-10-22-13)6-8-16-24(20,21)14-5-1-3-12-15(14)18-23-17-12/h1-5,10-11,16,19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKXSOKZBQMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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